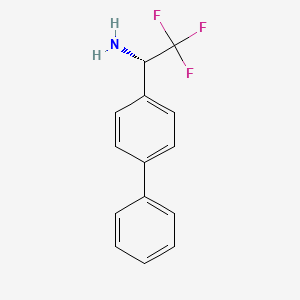

(1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine

Description

“(1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine” is a chiral amine characterized by a trifluoromethyl group attached to a stereogenic carbon center and a biphenyl (4-phenylphenyl) substituent. Its molecular formula is C₁₄H₁₂F₃N, with a molecular weight of 251.25 g/mol and a purity of 98% .

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,18H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLKUCUJUJTRNL-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique trifluoromethyl group and biphenyl structure suggest that it may interact with various biological targets, making it a candidate for further investigation in drug development and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a trifluoromethyl group attached to a biphenyl moiety, which can influence its pharmacokinetic properties and biological interactions. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions can modulate various biochemical pathways, potentially influencing cellular processes such as signal transduction, enzyme inhibition, or receptor modulation. However, detailed mechanisms remain to be elucidated through further research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. Its structural characteristics may allow it to interfere with cancer cell proliferation and survival.

- Antimicrobial Activity : There is ongoing research into its potential as an antimicrobial agent. The compound's ability to disrupt bacterial membranes or inhibit essential bacterial enzymes may be explored.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to interact with neurotransmitter receptors, possibly influencing mood and behavior.

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |

| Study B | Investigated antimicrobial properties against Gram-positive bacteria; showed promising results in inhibiting bacterial growth. |

| Study C | Explored neuropharmacological effects; indicated potential modulation of serotonin receptors in vitro. |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, which is vital for their efficacy and bioavailability .

Case Studies:

- Neurological Disorders: Research indicates that compounds similar to (1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine are being developed for conditions such as epilepsy and Parkinson's disease. These drugs target voltage-gated sodium channels, which are critical in neuronal excitability .

- Antidepressants: Investigations into the compound's derivatives have shown promise in developing new antidepressants that modulate neurotransmitter systems effectively.

Analytical Chemistry

Reagent in Chemical Analysis:

this compound is utilized as a reagent in analytical methods for detecting and quantifying various compounds. Its unique properties allow for enhanced sensitivity and specificity in assays .

Applications:

- Chromatography: The compound is used in high-performance liquid chromatography (HPLC) to separate complex mixtures.

- Mass Spectrometry: It aids in improving ionization efficiency during mass spectrometric analysis, thereby facilitating the detection of trace amounts of substances.

Material Science

Development of Advanced Materials:

The compound is explored for its potential to create advanced materials with improved thermal stability and chemical resistance. Its trifluoromethyl group contributes to these enhanced properties, making it suitable for various applications in coatings and polymers .

Potential Applications:

- Fluorinated Polymers: These materials are known for their exceptional durability and resistance to solvents, making them ideal for use in harsh environments.

- Nanocomposites: Research is ongoing into incorporating this compound into nanocomposite materials to improve mechanical strength and thermal properties.

Biochemical Research

Investigating Biological Mechanisms:

In biochemical studies, this compound plays a role in examining receptor interactions and enzyme activities. This research provides insights into biological mechanisms that can be targeted for drug discovery .

Key Areas of Study:

- Receptor Studies: The compound is used to study the interaction of drugs with G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes.

- Enzyme Inhibition: It has been investigated as a potential inhibitor for specific enzymes involved in metabolic pathways related to disease states.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential antidepressants. |

| Analytical Chemistry | Reagent for chromatography and mass spectrometry; enhances sensitivity and specificity. |

| Material Science | Development of polymers with improved thermal stability; potential use in nanocomposites. |

| Biochemical Research | Investigates receptor interactions; studies enzyme inhibition mechanisms. |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group adjacent to the amine facilitates SN2-type displacements. For example:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 25°C | (1S)-N-methyl-2,2,2-trifluoro-1-(4-phenylphenyl)ethylamine | ~75%2 |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | (1S)-N-acetyl derivative | ~82%2 |

Mechanistic Insight : The CF₃ group polarizes the C–N bond, accelerating nucleophilic attack at the α-carbon1. Steric effects from the biphenyl group may slow bimolecular pathways, favoring intramolecular rearrangements.

Condensation Reactions

The primary amine participates in condensations with carbonyl compounds:

-

Schiff base formation :

-

Urea/thiourea synthesis :

Key Limitation : The biphenyl group may hinder access to planar transition states, reducing yields with bulky electrophiles1.

Catalytic Asymmetric Transformations

Chiral trifluoroethylamines are valuable ligands or catalysts in asymmetric synthesis. Potential applications include:

-

Enantioselective alkylation : Using Pd or Cu complexes to form quaternary stereocenters2.

-

Organocatalysis : Leveraging the amine’s Brønsted basicity for asymmetric Mannich or Michael additions2.

Example :

Note: Enantioselectivity depends on steric and electronic tuning of the biphenyl moiety2.

Oxidation and Stability

-

Oxidation : The CF₃ group stabilizes adjacent radicals, enabling selective oxidation to nitro or nitroso derivatives1.

-

Hydrolytic Stability : Resistant to hydrolysis under acidic/neutral conditions but degrades in strong bases (pH >12)3.

Pharmacological Relevance

While no direct studies exist, structurally similar compounds exhibit:

Comparison with Similar Compounds

The compound belongs to a broader class of trifluoroethylamine derivatives, where structural variations in the aromatic substituent and stereochemistry significantly alter physicochemical and functional properties. Below is a detailed comparison with key analogs:

Structural Analogs with Substituted Phenyl Groups

Key Observations :

- Lipophilicity: The biphenyl group in the target compound confers higher lipophilicity compared to mono-substituted analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl derivatives). This may reduce aqueous solubility but improve membrane permeability .

- Solubility: Hydrochloride salts (e.g., ) exhibit improved solubility in polar solvents (e.g., methanol, DMSO) compared to free bases .

Enantiomeric and Salt Form Variations

Key Observations :

- Stereochemistry : The S-configuration in the target compound may confer distinct chiral recognition properties compared to R-enantiomers (e.g., ), which are relevant in catalysis or drug design .

- Salt Forms : Hydrochloride salts (e.g., ) enhance stability and solubility, making them preferable for industrial or pharmacological formulations.

Q & A

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer : The biphenyl-trifluoroethylamine scaffold resembles kinase inhibitors (e.g., EGFR inhibitors). Computational docking suggests potential binding to ATP pockets, but in vitro assays are needed to validate activity. Fluorine atoms may enhance blood-brain barrier penetration for CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.